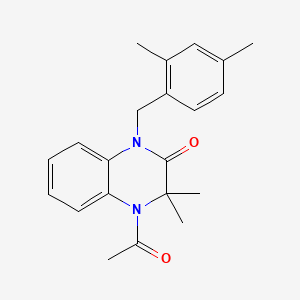![molecular formula C21H27N3OS B5631417 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it has been suggested that this compound interacts with the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one has been shown to have various biochemical and physiological effects. It has been found to exhibit significant anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been shown to have potential antitumor activity. Furthermore, this compound has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments is its potential applications in drug discovery and development. This compound has been shown to exhibit significant biological activity and has a high affinity for the sigma-1 receptor, making it a potential target for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving 2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one. One direction is to further investigate its mechanism of action and its interactions with the sigma-1 receptor. Another direction is to explore its potential applications in drug development, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to optimize the synthesis method of this compound to make it more readily available for research purposes.
Métodos De Síntesis
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-phenylpropanal with thiosemicarbazide to form 3-phenylpropylthiosemicarbazide. This compound is then reacted with 4-bromomethyl-1,3-thiazole to form the intermediate compound, which is further reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one has potential applications in drug discovery and development. It has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been found to have potential antitumor activity. Furthermore, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-20-13-21(8-11-23(12-9-21)14-19-15-26-17-22-19)16-24(20)10-4-7-18-5-2-1-3-6-18/h1-3,5-6,15,17H,4,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGVSZXYSQKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)CC4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

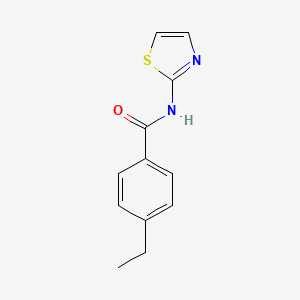
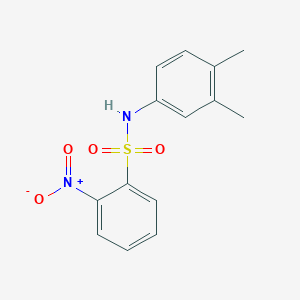
![1-[6-(3-chloro-4-fluorophenyl)pyridin-2-yl]ethanol](/img/structure/B5631353.png)
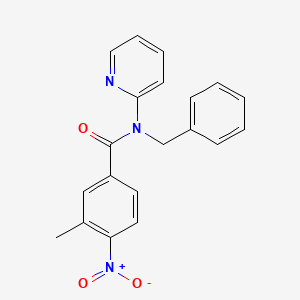
![3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631373.png)
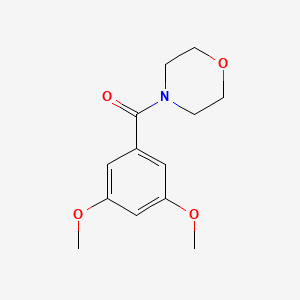
![N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5631389.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)
![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)
